1-Methyl-4-piperidinemethanol

Catalog No.
S707079
CAS No.
20691-89-8
M.F
C7H15NO
M. Wt
129.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-4-piperidinemethanol

CAS Number

20691-89-8

Product Name

1-Methyl-4-piperidinemethanol

IUPAC Name

(1-methylpiperidin-4-yl)methanol

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

InChI

InChI=1S/C7H15NO/c1-8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3

InChI Key

KJZLJGZZDNGGCA-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)CO

Canonical SMILES

CN1CCC(CC1)CO

The exact mass of the compound 1-Methyl-4-piperidinemethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116001. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methyl-4-piperidinemethanol (CAS 20691-89-8) is a bifunctional heterocyclic compound featuring a sterically accessible primary alcohol and a tertiary amine within a piperidine scaffold. It is primarily utilized as a specialized building block and intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Unlike its unmethylated analog, its N-methyl group imparts distinct reactivity and physical properties, making it a non-interchangeable reagent for specific synthetic pathways. It is supplied as a clear, colorless to light yellow liquid, a physical property that directly impacts its material handling and processability in laboratory and industrial settings.

Substituting 1-Methyl-4-piperidinemethanol with its closest analog, 4-Piperidinemethanol, is a common point of failure in process development and scale-up. The N-methyl group is not a trivial modification; it converts the nitrogen from a reactive secondary amine into a non-acidic, non-nucleophilic tertiary amine. This fundamentally alters its chemical behavior, blocking the N-acylation, N-alkylation, and N-sulfonylation reactions that would readily occur with 4-Piperidinemethanol. This built-in protection allows for selective reactions at the C-4 hydroxyl group without requiring a separate N-protection/deprotection sequence, streamlining synthesis. Furthermore, there is a critical difference in physical state: 1-Methyl-4-piperidinemethanol is a liquid at room temperature, whereas 4-Piperidinemethanol is a solid with a melting point of 55-59 °C. This distinction has significant implications for material handling, requiring different process equipment for dissolution and transfer at industrial scale.

Superior Process Handling: Liquid Form Factor vs. Solid Analog

A primary procurement differentiator is the physical state of the compound under standard conditions. 1-Methyl-4-piperidinemethanol is a liquid with a density of approximately 0.981 g/mL at 25 °C, making it suitable for direct use in automated liquid handling systems and flow chemistry. In contrast, its most common substitute, 4-Piperidinemethanol, is a solid with a melting point of 55-59 °C, which necessitates dissolution in a suitable solvent prior to use, adding a process step, increasing solvent waste, and potentially requiring heating for sufficient solubility in large-scale operations.

Evidence DimensionPhysical State at Standard Temperature and Pressure (STP)
Target Compound DataLiquid (Density: ~0.981 g/mL at 25 °C)
Comparator Or Baseline4-Piperidinemethanol (CAS 6457-49-4): Solid (Melting Point: 55-59 °C)
Quantified DifferenceEliminates the need for a dissolution step required for the solid analog.
ConditionsStandard laboratory and manufacturing conditions.

This simplifies process integration for large-scale or automated synthesis, reducing labor, time, and solvent costs associated with handling a solid reagent.

Precursor Suitability: High-Yield Conversion to 4-Methylenepiperidine Synthon

1-Methyl-4-piperidinemethanol serves as a documented, efficient precursor to 4-methylenepiperidine derivatives, which are valuable but less stable building blocks. A patented process demonstrates the conversion of the hydrochloride salt of 1-Methyl-4-piperidinemethanol to an intermediate, 4-methylene piperidine-1-ethyl formate, in a high yield of 82%. This route is presented as an alternative to methods starting from more expensive precursors like N-tert-butoxycarbonyl-4-piperidone, offering a more cost-effective pathway.

Evidence DimensionSynthetic Yield to Key Intermediate
Target Compound Data82% yield to 4-methylene piperidine-1-ethyl formate
Comparator Or BaselineAlternative Wittig-based routes from N-Boc-4-piperidone, which the patent notes as having a high production cost.
Quantified DifferenceProvides a documented, high-yield (82%) pathway from a more accessible starting material.
ConditionsReaction with methyl chloroformate in toluene at 90-95 °C.

This compound provides a validated, cost-effective, and high-yield entry point to the 4-methylenepiperidine scaffold, justifying its selection for specific multi-step synthetic campaigns.

Chemoselectivity Advantage: Eliminates Need for Nitrogen Protection

The tertiary amine of 1-Methyl-4-piperidinemethanol is unreactive towards many common electrophiles (e.g., acyl chlorides, sulfonyl chlorides) under conditions where a secondary amine would react. This inherent chemoselectivity allows for direct, selective functionalization of the primary hydroxyl group. Procuring this compound over 4-Piperidinemethanol eliminates the need for a nitrogen protection-deprotection sequence, which typically involves at least two additional synthetic steps, associated solvent usage, and purification losses. This significantly improves the overall efficiency and atom economy of a synthetic route.

Evidence DimensionRequired Synthetic Steps for Selective O-Acylation
Target Compound Data1 step (Direct O-acylation)
Comparator Or Baseline4-Piperidinemethanol: 3 steps (N-protection, O-acylation, N-deprotection)
Quantified DifferenceReduces step count by ~66% for this transformation sequence.
ConditionsStandard acylation, sulfonylation, or etherification reaction conditions.

Choosing this reagent directly reduces manufacturing costs by decreasing the number of synthetic steps, labor, solvent consumption, and waste generated.

Streamlining Multi-Step Syntheses via Selective O-Functionalization

For synthetic routes requiring the modification of the hydroxyl group (e.g., esterification, etherification) while the piperidine nitrogen must remain a basic, non-nucleophilic tertiary amine. This compound is the optimal choice as it avoids the protection/deprotection steps mandatory for analogs like 4-Piperidinemethanol, saving time and resources.

Cost-Effective Production of 4-Methylenepiperidine-Based Scaffolds

As a documented high-yield precursor to 4-methylenepiperidine intermediates, this compound is a strategic procurement choice for research or manufacturing campaigns targeting this valuable, reactive synthon. The established synthetic route provides a reliable and economically advantageous pathway.

Integration into Automated or Continuous Flow Synthesis Platforms

In process environments that leverage automated liquid handlers or continuous flow reactors, the liquid state of this compound provides a distinct operational advantage. It eliminates the challenges and additional equipment associated with dissolving and transferring a solid reagent like 4-Piperidinemethanol, improving process reliability and throughput.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (13.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20691-89-8

Wikipedia

1-Methyl-4-piperidinemethanol

Dates

Last modified: 08-15-2023

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